molecular formula C8H13NO2 B1399752 Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate CAS No. 63618-09-7

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B1399752
CAS No.: 63618-09-7
M. Wt: 155.19 g/mol
InChI Key: KYOYTSMQIIGIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is a chemical compound with the molecular weight of 255.31 . It is also known as Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate . The compound is stored at room temperature and is available in liquid form .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. One approach involves the use of a catalytic, enantioselective C–H activation step . Another method employs direct oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO4/c1-5-17-10(15)13-6-9(13)7-14(8-13)11(16)18-12(2,3)4/h9H,5-8H2,1-4H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For instance, a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has been presented . This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 255.31 . It is stored at room temperature and is available in liquid form .

Scientific Research Applications

Synthesis and Antimalarial Activities

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate derivatives have been synthesized and evaluated for antimalarial activities. In a study by Ningsanont et al. (2003), derivatives with varying side chains were prepared and tested for their in vitro activity against Plasmodium falciparum. These derivatives also underwent evaluation for their antimycobacterium activity and cytotoxic activity against Vero cell (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).

Chemical Rearrangements and Syntheses

This compound is involved in various chemical rearrangements and syntheses. Dehnel and Kanabus‐Kaminska (1987) reported the acid-catalyzed double rearrangement of this compound, leading to new pyrrole derivatives. This study demonstrated the compound's potential in the generation of new chemical structures through rearrangement processes (Dehnel & Kanabus‐Kaminska, 1987).

Asymmetric Synthesis of Bicyclic Amino Acid Derivatives

The compound has been utilized in the asymmetric synthesis of bicyclic amino acid derivatives. Waldmann and Braun (1991) synthesized derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates using Aza-Diels-Alder reactions. This research highlights the compound's role in creating chiral building blocks for pharmaceuticals and other bioactive molecules (Waldmann & Braun, 1991).

Synthesis of 3-azabicyclo[3.1.0]hexanes

Kimura et al. (2015) demonstrated the synthesis of 3-azabicyclo[3.1.0]hexanes through the insertion of cyclopropylmagnesium carbenoids. This process involves the creation of azabicyclohexanes, showcasing the compound's versatility in synthesizing novel structures (Kimura, Wada, Tsuru, Sampei, & Satoh, 2015).

Structural Studies and NMR Spectroscopy

Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, a related compound, was studied using NMR spectroscopy by Arias-Pérez et al. (1995). This research provides insights into the conformational behavior of similar azabicyclo compounds, which is crucial for understanding their chemical and biological properties (Arias-Pérez, Alejo, Gálvez, Pérez, & Santos, 1995).

Transition State Mimics in Enzyme Inhibition

Young and Horenstein (2004) synthesized azabicyclo[3.1.0]hexane transition state analogs, demonstrating the potential of these compounds as enzyme inhibitors. Their work contributes to understanding how such structures can mimic biological transition states, essential for designing drugs and studying enzyme mechanisms (Young & Horenstein, 2004).

Future Directions

The future directions for the research and development of Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate could involve improving the efficiency of the synthesis process . Additionally, given its role in the production of antiviral medications, further exploration of its potential applications in pharmaceuticals could be beneficial .

Mechanism of Action

Target of Action

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is a heterocyclic system often present in molecules capable of acting on various biological targets . It is actively used in drug design

Mode of Action

The mode of action of Ethyl 3-azabicyclo[31It is known that the compound is synthesized via modern synthetic approaches based on transition metal catalysis . These approaches include the synthesis of 3-azabicyclo[3.1.0]hexane (3-ABH) by three- and five-membered ring fusion, as well as numerous one-pot syntheses from acyclic precursors via tandem cyclizations .

Biochemical Pathways

The biochemical pathways affected by Ethyl 3-azabicyclo[31The compound is known to be part of various natural and synthetic biologically active compounds . These compounds are involved in a wide range of biochemical pathways, suggesting that this compound may also interact with multiple biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 3-azabicyclo[31The compound’s molecular weight is 19166 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of Ethyl 3-azabicyclo[31The compound is part of various natural and synthetic biologically active compounds , suggesting that it may have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoacylglycerol lipase and MAP3K12 kinase . These interactions are crucial as they can influence the activity of these enzymes, potentially leading to changes in metabolic pathways and cellular functions. The nature of these interactions often involves binding to the active sites of the enzymes, thereby inhibiting or modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the signaling pathways involving serotonin, noradrenaline, and dopamine reuptake inhibitors, which are critical for neurotransmission and mood regulation. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of neurotransmitter levels and improved cognitive function . At higher doses, toxic or adverse effects can occur, including disruptions in metabolic pathways and cellular toxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, its interaction with monoacylglycerol lipase can affect lipid metabolism, leading to changes in the levels of fatty acids and other metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in various biological contexts.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.

Properties

IUPAC Name

ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-7(10)8-3-6(8)4-9-5-8/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOYTSMQIIGIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate
Reactant of Route 2
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate
Reactant of Route 3
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate
Reactant of Route 5
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate
Reactant of Route 6
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.